

# Technical Monograph: Bisphenol E (BPE)

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## Compound of Interest

Compound Name:	4,4'-(ETHANE-1,1-DIYL)DIPHENOL
CAS No.:	2081-08-5
Cat. No.:	B057181

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## Chemical Identity, Industrial Utility, and Endocrine Mechanism[1][2]

### Executive Summary

Bisphenol E (BPE, CAS 2081-08-5) is a structural analog of Bisphenol A (BPA) characterized by an ethylidene bridge connecting two phenolic rings. While often categorized generically alongside other bisphenols, BPE possesses distinct physicochemical properties—most notably a lower viscosity in resin formulations and a unique, high-affinity interaction with Estrogen-Related Receptor Gamma (ERR

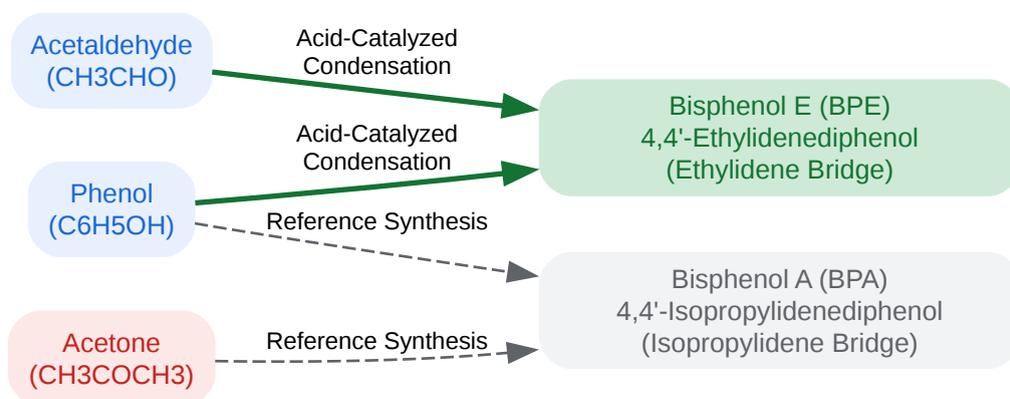
). This guide analyzes BPE's synthesis, industrial application in cyanate ester resins, and its specific toxicological profile, distinguishing it from its methylated homolog, BPA.

### Chemical Identity & Physicochemical Properties

Structurally, BPE differs from BPA by the absence of one methyl group at the bridging carbon. This seemingly minor modification significantly alters its steric profile, enhancing its rotational freedom and receptor binding capability.

### Comparative Structure

The following diagram illustrates the structural relationship between Phenol, Acetaldehyde, and the resulting Bisphenol E, contrasting it with BPA.



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Figure 1: Synthesis logic and structural comparison. BPE is synthesized via the condensation of phenol and acetaldehyde, resulting in an ethylidene bridge.

## Key Constants Table

Property	Bisphenol E (BPE)	Bisphenol A (BPA)	Significance
CAS Number	2081-08-5	80-05-7	Unique Identifier
Molecular Formula	C	C	BPE lacks one -CH group
	H	H	
	O	O	
Molecular Weight	214.26 g/mol	228.29 g/mol	Slightly lower MW facilitates volatility
Bridge Structure	Ethylidene (-CH(CH <sub>2</sub> )-)	Isopropylidene (-C(CH <sub>3</sub> ) <sub>2</sub> -)	Defines steric hindrance & receptor fit
LogP (Octanol/Water)	~3.08	~3.32	High lipophilicity; bioaccumulative potential
Physical State	Solid (Crystalline)	Solid (Prills/Flakes)	-

## Industrial Applications: The Cyanate Ester

### Advantage

While BPE is a contaminant in some commercial BPA grades, its primary intentional industrial use is in the synthesis of Bisphenol E Cyanate Ester (BECy) resins.

### BECy Resin Properties

BECy resins are critical in aerospace and electronics due to a specific rheological advantage:

- **Low Viscosity:** The asymmetry of the ethylidene bridge disrupts crystal packing more effectively than the isopropylidene bridge of BPA. This results in liquid monomers with viscosities as low as 0.09–0.12 Pa·s at room temperature, allowing for easier injection molding and impregnation of composite fibers without solvents.

- **High T**

: Upon curing (trimerization to triazine rings), BECy networks exhibit a high glass transition temperature (

270°C), making them suitable for high-temperature structural composites.

### Biological Mechanism & Toxicology[3][4]

BPE is not merely a "weaker" BPA; in specific pathways, it is significantly more potent. The removal of the methyl group reduces steric hindrance, allowing BPE to fit more deeply into the ligand-binding pocket of certain nuclear receptors.

### The ERR "Best Fit" Mechanism

Research indicates that BPE is one of the most potent known ligands for the Estrogen-Related Receptor Gamma (ERRngcontent-ng-c176312016="" \_ngghost-ng-c3009799073="" class="inline ng-star-inserted">

). Unlike the classical Estrogen Receptors (ER

, ER

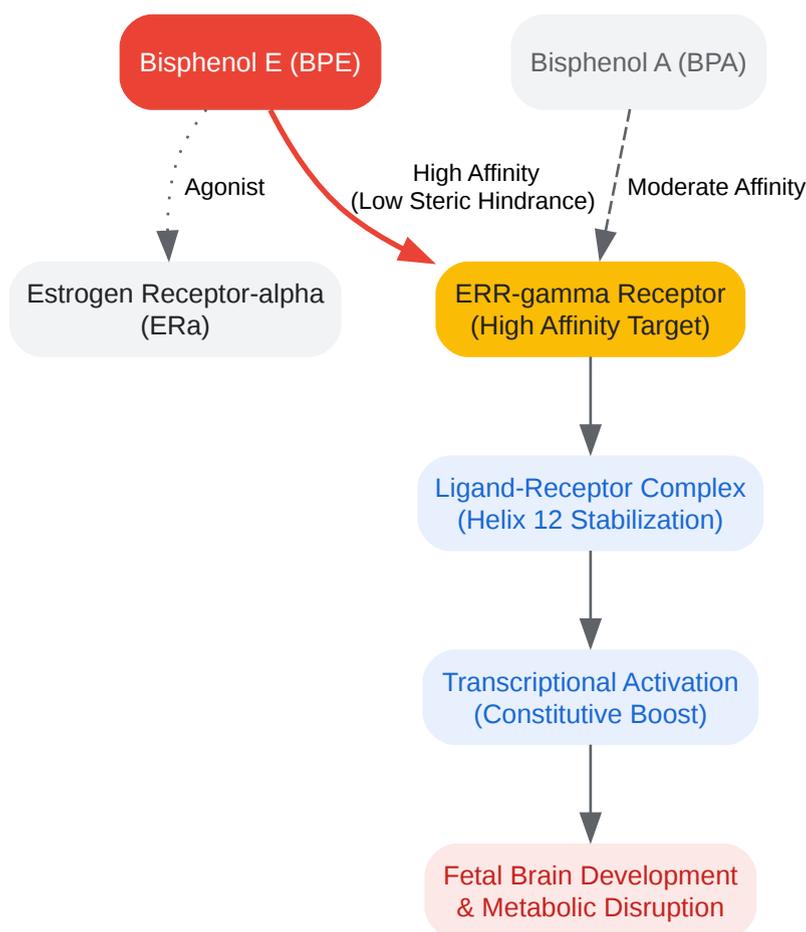
), ERR

is constitutively active and highly expressed in the fetal brain and placenta.

- Mechanism: The binding pocket of ERR

is compact. The two methyl groups of BPA create minor steric clashes. BPE, having only one methyl group on the bridge, alleviates this clash, resulting in a binding affinity up to 15-fold higher than BPA.

## Receptor Signaling Pathway



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Figure 2: BPE acts as a high-potency agonist for ERR-gamma, potentially disrupting neurodevelopmental pathways.

## Comparative Potency Data

Receptor	BPE Affinity (IC <sub>50</sub> )	BPA Affinity (IC <sub>50</sub> )	Interpretation
ERR	~8.1 nM	~120 nM	BPE is ~15x more potent
ER	~100–200 nM	~200 nM	Comparable estrogenic activity
ER	Variable	Variable	BPE retains weak partial agonism

## Analytical Methodologies

Detection of BPE in biological matrices (serum, urine, tissue) requires high sensitivity due to trace-level exposures.

## Sample Preparation

- Matrix: Urine (predominantly glucuronidated), Serum (free + conjugated).
- Extraction: Solid Phase Extraction (SPE) using polymeric sorbents (e.g., HLB) is preferred to retain the lipophilic bisphenol core.
- Derivatization (for GC-MS): Silylation with BSTFA/TMCS is mandatory to convert the phenolic hydroxyls into volatile trimethylsilyl (TMS) derivatives.

## Recommended Protocols

### Protocol A: LC-MS/MS (High Throughput)

- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase: Water/Methanol gradient with 0.1% Ammonium Fluoride (enhances ionization in negative mode).
- Ionization: ESI Negative Mode (Electrospray).
- Transitions (MRM):

- Quantifier:

213

197

- Qualifier:

213

93

## Protocol B: GC-MS (High Specificity)

- Derivatization: 50  $\mu$ L sample + 50  $\mu$ L BSTFA (1% TMCS), incubate at 60°C for 30 min.
- Injection: Splitless mode at 280°C.
- Detection: SIM mode targeting the molecular ion of the di-TMS derivative (358).

## References

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## Sources

- [1. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ER \$\alpha\$  but a Highly Specific Antagonist for ER \$\beta\$  - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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